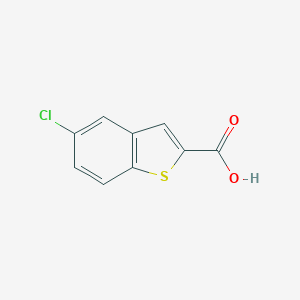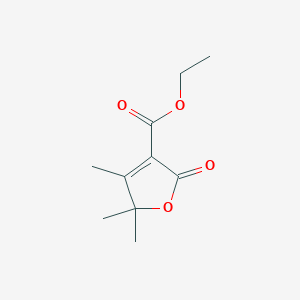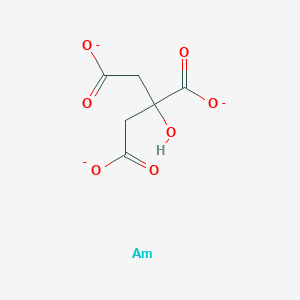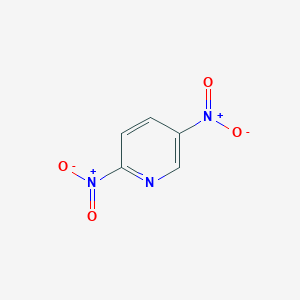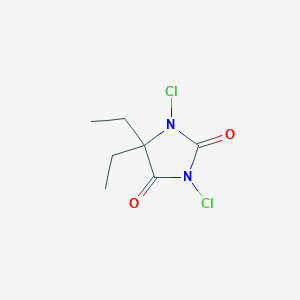
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione, commonly known as DCD, is a white crystalline powder that is used in various scientific research applications. DCD is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the pharmaceutical industry.
Mechanism Of Action
The exact mechanism of action of DCD is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical And Physiological Effects
DCD has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCD has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages And Limitations For Lab Experiments
One advantage of using DCD in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, one limitation of using DCD in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on DCD. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential areas of research include its use in the treatment of inflammatory conditions, such as arthritis, and its potential use as an anticonvulsant. Additionally, further research is needed to fully understand the mechanism of action of DCD and to identify any potential side effects or safety concerns associated with its use.
Synthesis Methods
DCD can be synthesized through a variety of methods, including the reaction of 1,3-dichloro-2-propanol with ethylenediamine, followed by cyclization with urea. Other methods include the reaction of 1,3-dichloro-2-propanol with imidazole, followed by cyclization with urea.
Scientific Research Applications
DCD has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. DCD has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
13057-77-7 |
|---|---|
Product Name |
1,3-Dichloro-5,5-diethylimidazolidine-2,4-dione |
Molecular Formula |
C7H10Cl2N2O2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1,3-dichloro-5,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Cl2N2O2/c1-3-7(4-2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
InChI Key |
DLMGITXUPDHMKV-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1Cl)Cl)CC |
synonyms |
1,3-Dichloro-5,5-diethylhydantoin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



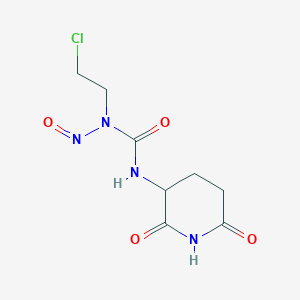
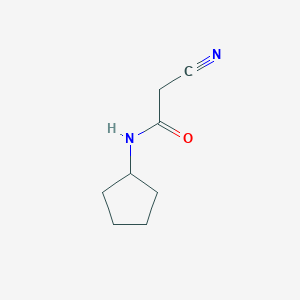
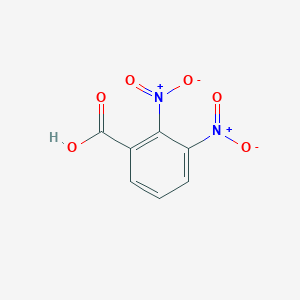
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
